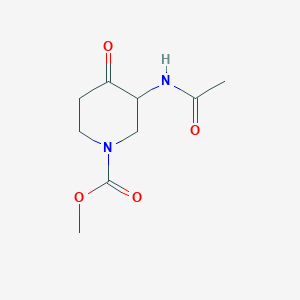

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O4 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 3-acetamido-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C9H14N2O4/c1-6(12)10-7-5-11(9(14)15-2)4-3-8(7)13/h7H,3-5H2,1-2H3,(H,10,12) |

InChI Key |

KKTYZDWKCQYYCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CN(CCC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions, followed by cyclization in the presence of sodium methoxide . This method yields the free base form of the compound, which can then be converted to its hydrochloride salt using hydrochloric acid . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines

Scientific Research Applications

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|

| Methyl 3-acetamido-4-oxopiperidine-1-carboxylate | C₉H₁₄N₂O₄ | 1-COOCH₃; 3-NHAc; 4=O | High stability, moderate solubility |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 1-COOBn; 4-NH₂ | Reactive amino group, lower stability |

| Ethyl 2-oxopiperidine-1-carboxylate | C₈H₁₃NO₃ | 1-COOEt; 2=O | Higher solubility, simpler reactivity |

Key Observations :

- Stability: The acetamido group in the target compound reduces nucleophilic reactivity compared to the primary amine in Benzyl 4-aminopiperidine-1-carboxylate, enhancing stability during synthetic workflows .

- Solubility : The ketone at position 4 may reduce aqueous solubility relative to analogs with fewer hydrophobic groups (e.g., Ethyl 2-oxopiperidine-1-carboxylate).

- Reactivity : The benzyl ester in the analog introduces steric bulk, slowing hydrolysis compared to methyl/ethyl esters .

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, piperidine derivatives are prominent in drug candidates. For example:

- Antibiotics: Similar to (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (), the ketone and acetamido groups may enhance target binding.

Biological Activity

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the acetamido and oxo groups contributes to its potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar piperidine structures often exhibit inhibition of key enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the piperidine ring or substituents significantly affect potency and selectivity. For instance, the introduction of different acyl groups can enhance binding affinity to target proteins, as demonstrated in various studies on related compounds .

Case Studies

-

Inhibition of Histone Deacetylases (HDACs) :

- A study evaluated the effects of piperidine derivatives on HDACs, revealing that certain structural modifications led to increased degradation efficacy against HDAC6 and HDAC10. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce apoptosis in cancer cells .

- Antiproliferative Effects :

Research Findings

| Compound | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HDAC6 | 0.5 | Moderate inhibition |

| This compound | HDAC10 | 0.8 | Moderate inhibition |

| Related piperidine derivative | c-Met | 0.031 | High inhibition |

The table summarizes key findings from studies evaluating the inhibitory effects of this compound and related compounds on specific enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Methyl 3-acetamido-4-oxopiperidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including functional group protection/deprotection and coupling reactions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .

- Catalyst optimization : Use of coupling agents like HATU or EDCI improves acetamido group incorporation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperidine ring (e.g., acetamido at C3, carbonyl at C4) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ion at m/z 244.1) .

Q. What safety protocols should be followed when handling this compound due to potential toxicological uncertainties?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory .

- First Aid : Immediate eye flushing (15 minutes with water) and skin decontamination (soap/water) are required upon exposure .

- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when confirming the compound’s structure?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., IR for carbonyl groups, H-N HMBC for acetamido connectivity) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to reconcile experimental discrepancies .

- Crystallographic Refinement : SHELXL’s restraints (e.g., DFIX, FLAT) adjust bond lengths/angles to align with expected geometry .

Q. What strategies are employed to enhance the compound’s stability under various experimental conditions (e.g., aqueous vs. nonpolar solvents)?

- Methodological Answer :

- pH Control : Buffered solutions (pH 6–8) prevent ester hydrolysis and oxopiperidine ring opening .

- Temperature Optimization : Store at –20°C to slow degradation; avoid prolonged heating (>60°C) during synthesis .

- Lyophilization : Freeze-drying improves shelf life for biological assays .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors), and what are their limitations?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding poses with targets (e.g., proteases or kinases). Use the piperidine ring’s conformation to assess steric compatibility .

- Limitations :

- Force Field Accuracy : Partial charges for the 4-oxo group may be inaccurately parameterized, affecting affinity predictions .

- Solvent Effects : Implicit solvent models (e.g., GBSA) may not fully capture hydrogen-bonding dynamics in aqueous environments .

Data Contradictions and Mitigation Strategies

-

Example Contradiction : Conflicting NMR signals for the 4-oxo group due to keto-enol tautomerism.

-

Example Contradiction : Discrepancies in crystallographic vs. computational bond lengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.